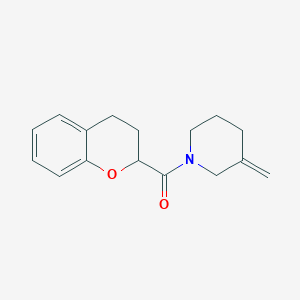![molecular formula C22H22N2O3 B6425627 N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 2034603-37-5](/img/structure/B6425627.png)
N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is an organic compound that features a unique structure combining a furan ring and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the following steps:
Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where furan is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation of the intermediate: The furan-3-yl phenyl intermediate is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the ethanediamide: The final step involves the reaction of the methylated intermediate with 4-(propan-2-yl)phenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide.
Industrial Production Methods
Industrial production of N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and phenyl rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide: Similar structure but with the furan ring in a different position.
N-{[4-(thiophen-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{[4-(pyridin-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. The combination of the furan and phenyl rings provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(2)17-7-9-20(10-8-17)24-22(26)21(25)23-13-16-3-5-18(6-4-16)19-11-12-27-14-19/h3-12,14-15H,13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKUZJXPKRUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![(2E)-3-(furan-2-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6425558.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)
![9-(4-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B6425572.png)
![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)
![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)
![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![4-methyl-1-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425606.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide](/img/structure/B6425623.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)

